molecular formula C7H13NO3 B13901086 (2R,4S)-4-Methoxy-2-piperidinecarboxylic acid

(2R,4S)-4-Methoxy-2-piperidinecarboxylic acid

Katalognummer: B13901086
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: ABGLVXROVAEWNL-NTSWFWBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,4S)-4-Methoxy-2-piperidinecarboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a methoxy group and a carboxylic acid functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Methoxy-2-piperidinecarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a piperidine derivative, in the presence of a chiral catalyst. This reaction is usually carried out under mild conditions, with hydrogen gas and a solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. These can include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of recyclable chiral catalysts can reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4S)-4-Methoxy-2-piperidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride, SOCl2) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

(2R,4S)-4-Methoxy-2-piperidinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its chiral properties which can lead to more selective and effective drugs.

    Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Wirkmechanismus

The mechanism of action of (2R,4S)-4-Methoxy-2-piperidinecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the methoxy and carboxylic acid groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,4S)-4-Hydroxy-2-piperidinecarboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2R,4S)-4-Methyl-2-piperidinecarboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

    (2R,4S)-4-Ethoxy-2-piperidinecarboxylic acid: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The unique combination of the methoxy group and the carboxylic acid group in (2R,4S)-4-Methoxy-2-piperidinecarboxylic acid contributes to its distinct chemical reactivity and potential biological activity. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C7H13NO3

Molekulargewicht

159.18 g/mol

IUPAC-Name

(2R,4S)-4-methoxypiperidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1

InChI-Schlüssel

ABGLVXROVAEWNL-NTSWFWBYSA-N

Isomerische SMILES

CO[C@H]1CCN[C@H](C1)C(=O)O

Kanonische SMILES

COC1CCNC(C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.